![molecular formula C16H24N2O2 B2469769 1-Boc-4-(4-methylphenyl)piperazine CAS No. 681482-19-9](/img/structure/B2469769.png)
1-Boc-4-(4-methylphenyl)piperazine
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Overview
Description
1-Boc-4-(4-methylphenyl)piperazine is a chemical compound with the CAS Number: 681482-19-9 . It has a molecular weight of 276.38 and its IUPAC name is tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate . It is a light yellow crystal and is typically stored at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H24N2O2 . The InChI code for this compound is 1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a light yellow crystal . It has a molecular weight of 276.38 and is typically stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Biaryl Libraries : Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized using microwave-mediated Suzuki–Miyaura coupling, illustrating the utility of 1-Boc-4-(4-methylphenyl)piperazine in creating diverse biaryl compounds (Spencer et al., 2011).
Novel Synthesis Methods : Improved synthetic processes for derivatives, like 4-[4-(5-oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl) phenyl]piperazine-1-carboxylic t-butyl ester, have been developed, demonstrating the adaptability of this compound in complex syntheses (Miao Zhen-yuan, 2006).
Structural Analysis : Detailed structural and crystallographic studies of N-Boc piperazine derivatives provide insights into their molecular architecture and interactions, contributing to the understanding of their potential applications (Kulkarni et al., 2016).
Biological and Pharmacological Evaluation
Antibacterial and Antifungal Activities : Derivatives of this compound have been evaluated for antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Karthikeyan et al., 2015).
Anticancer Potential : Certain 1,3-thiazole derivatives with a piperazine substituent exhibited notable anticancer activity, underscoring the significance of this compound in oncology research (Kostyantyn Turov, 2020).
Chemical and Material Science Applications
Flame Retardant Properties : Studies on the thermal decomposition of cotton fabric treated with piperazine-phosphonates, including derivatives of this compound, contribute to the development of flame retardant materials (Nguyen et al., 2014).
Solubility in Supercritical Carbon Dioxide : Research on the solubility of (S)-Boc-piperazine and racemic Boc-piperazine in supercritical carbon dioxide provides valuable data for applications in supercritical fluid technologies (Uchida et al., 2004).
Mechanism of Action
Target of Action
Piperazine compounds, in general, are known to interact with the γ-aminobutyric acid (gaba) receptor .
Mode of Action
1-Boc-4-(4-methylphenyl)piperazine, like other piperazine compounds, is thought to exert its effects by acting as an agonist at the GABA receptor . This interaction can lead to a variety of physiological effects, including the inhibition of certain neural signals.
Biochemical Pathways
The downstream effects of this interaction can vary widely, potentially influencing mood, pain perception, and other neurological functions .
Pharmacokinetics
It is known that the compound is a light yellow crystal at room temperature . Its solubility in water is slight , which could impact its bioavailability.
Result of Action
Given its potential interaction with the gaba receptor, it may influence neural signaling and have a variety of physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions can help maintain the stability of the compound and ensure its efficacy.
properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXGRCUZGMGJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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